molecular formula C15H12N2O2S B14269408 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-

Cat. No.: B14269408
M. Wt: 284.3 g/mol
InChI Key: CTWQFCOFBNHUJA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with an ethenyl group at the 3-position and a phenylsulfonyl group at the 1-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- typically involves multi-step synthetic routes

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridine: Lacks the ethenyl and phenylsulfonyl groups, resulting in different chemical properties and reactivity.

    1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-:

    1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-: Lacks the ethenyl group, leading to differences in its chemical reactivity and interactions with molecular targets.

The presence of both the ethenyl and phenylsulfonyl groups in 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- imparts unique properties that distinguish it from these related compounds.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-ethenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H12N2O2S/c1-2-12-11-17(15-14(12)9-6-10-16-15)20(18,19)13-7-4-3-5-8-13/h2-11H,1H2

InChI Key

CTWQFCOFBNHUJA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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